Palbociclib Impurity

Description

Academic Significance of Pharmaceutical Impurity Research

The study of pharmaceutical impurities is a significant field within pharmaceutical chemistry, driven by the profound impact these substances can have on the safety and effectiveness of a drug. medwinpublishers.combenthamdirect.com Research in this area focuses on the detection, identification, and quantification of impurities that can originate from various sources, including raw materials, manufacturing processes, and degradation of the drug substance over time. medwinpublishers.combenthamdirect.com The development of sophisticated analytical techniques is a cornerstone of this research, enabling the detection of even trace amounts of impurities. benthamdirect.com

For a drug such as Palbociclib (B1678290), impurity profiling is essential to ensure its quality and safety. oup.com Research efforts are directed at developing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to separate and identify potential impurities. oup.comresearchgate.net These studies are crucial for understanding the degradation pathways of the drug under various stress conditions, including exposure to acid, base, oxidation, heat, and light. jpionline.orgeuropa.eu The data generated from this research not only supports the development of stable formulations but also provides the necessary information for regulatory submissions. medwinpublishers.comresearchgate.net

Regulatory Science Frameworks for Impurity Control in Drug Substances

To ensure the safety and quality of pharmaceutical products, regulatory agencies worldwide have established comprehensive frameworks for the control of impurities. medwinpublishers.com The International Council for Harmonisation (ICH) has developed several key guidelines that are widely adopted by regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). jpionline.orggandlscientific.com

The primary ICH guidelines governing impurities in new drug substances are:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.orgikev.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. uspnf.com

ICH Q3C(R5): Impurities: Guideline for Residual Solvents This guideline focuses on the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. jpionline.orgresearchgate.net Solvents are classified based on their toxicity, and permissible daily exposure limits are defined. jpionline.org

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline specifically addresses the assessment and control of mutagenic impurities, which have the potential to cause DNA damage and are considered a significant safety concern. jpionline.orgeuropa.eu

These guidelines provide a risk-based approach to impurity control, emphasizing that impurities should be controlled at levels that are justified by safety data. uspnf.comeuropa.eu Manufacturers are required to develop and validate analytical procedures to detect and quantify impurities and to establish appropriate specifications for their drug substances. researchgate.netikev.org

Contextual Overview of Palbociclib as a Pharmaceutical Agent

Palbociclib, marketed under the brand name Ibrance, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). wikipedia.orgdrugbank.com These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to the blockage of cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells. drugbank.comjisciences.com It is used for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. wikipedia.orgveeprho.com

The chemical name for Palbociclib is 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one. daicelpharmastandards.com Its synthesis is a multi-step process that can potentially generate various process-related impurities. oup.comasianpubs.org Additionally, as a chemical entity, Palbociclib can degrade under certain conditions, leading to the formation of degradation products. jpionline.orgveeprho.com Given its therapeutic importance, ensuring the purity of Palbociclib is paramount to its safety and efficacy. daicelpharmastandards.com

Detailed Research Findings on Palbociclib Impurities

Recent research has focused on identifying, synthesizing, and characterizing various impurities of Palbociclib that can arise during its synthesis and storage. These studies are critical for establishing a comprehensive impurity profile, which is essential for quality control.

Forced degradation studies are a key component of this research, where Palbociclib is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce the formation of degradation products. jpionline.orggreenpharmacy.info These studies help to elucidate the degradation pathways and identify potential impurities that may form under normal storage conditions. europa.eu

Several process-related impurities and degradation products of Palbociclib have been identified and characterized using advanced analytical techniques like LC-MS/MS, NMR, and IR spectroscopy. oup.comasianpubs.org

Table 1: Identified Process-Related Impurities of Palbociclib

| Impurity Name | Source | Analytical Method(s) Used for Characterization |

| Palbociclib desacetyl impurity (PDA impurity) | Penultimate step of synthesis | 1H NMR, 13C NMR, Mass Spectra |

| Palbociclib desacetyl hydroxy impurity (PDH impurity) | Penultimate step of synthesis | 1H NMR, 13C NMR, Mass Spectra |

| Palbociclib desacetyl hydroxyl methyl impurity (PDHM impurity) | Penultimate step of synthesis | 1H NMR, 13C NMR, Mass Spectra |

| 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one | Process-related | MS, NMR, IR |

| 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one | Process-related | MS, NMR, IR |

Data sourced from multiple research articles. oup.comasianpubs.org

Table 2: Identified Degradation Products of Palbociclib

| Impurity Name | Formation Condition | Analytical Method(s) Used for Characterization |

| Palbociclib pyridine (B92270) N-oxide | Forced oxidative degradation | 1H NMR, 13C NMR, Mass Spectra |

| Palbociclib piperazine (B1678402) N-oxide | Forced oxidative degradation | 1H NMR, 13C NMR, Mass Spectra |

| DPI (m/z 503) | Forced degradation | LC-MS/MS |

| DPII (m/z 540) | Forced degradation | LC-MS/MS |

| DPIII (m/z 46) | Forced degradation | LC-MS/MS |

Data sourced from multiple research articles. jpionline.orgasianpubs.org

The development of validated, stability-indicating analytical methods is crucial for the routine quality control of Palbociclib. researchgate.netgreenpharmacy.info These methods must be able to separate and quantify the API from its impurities and degradation products. greenpharmacy.info

Structure

3D Structure

Properties

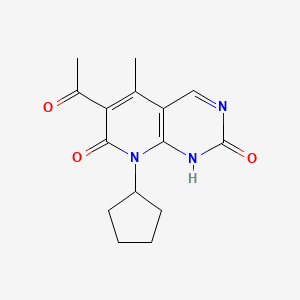

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-8-11-7-16-15(21)17-13(11)18(10-5-3-4-6-10)14(20)12(8)9(2)19/h7,10H,3-6H2,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLRGUPUCQJUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172256-78-7 | |

| Record name | Pyrido(2,3-d)pyrimidine-2,7(1H,8H)-dione, 6-acetyl-8-cyclopentyl-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172256787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDO(2,3-D)PYRIMIDINE-2,7(1H,8H)-DIONE, 6-ACETYL-8-CYCLOPENTYL-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWX4G49JE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Classification and Mechanistic Origins of Palbociclib Impurities

Process-Related Impurities in Palbociclib (B1678290) Synthesis

Process-related impurities are substances that are generated during the synthesis of the active pharmaceutical ingredient (API). veeprho.com These can originate from starting materials, reagents, intermediates, and side reactions.

Impurities Derived from Starting Materials and Reagents

The quality of starting materials and reagents is paramount in controlling the impurity profile of the final product. Impurities present in the initial raw materials can be carried through the synthetic steps and appear in the final API. For instance, the synthesis of a key intermediate of Palbociclib, 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, starts from thiouracil. researchgate.net Any impurities in the thiouracil or other reagents used in the subsequent steps could potentially lead to the formation of related impurities.

Intermediates and Unreacted Precursors

During the multi-step synthesis of Palbociclib, incomplete reactions can result in the presence of unreacted starting materials and intermediates in the final product. google.comthieme-connect.com For example, a key step in Palbociclib synthesis is the coupling of 6-bromo-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one with 2-(5-(piperazin-1-yl)pyridin-2-yl)guanidine. longdom.org Incomplete coupling would lead to the presence of these intermediates as impurities. Similarly, another synthetic route involves the reaction of N-cyclopentyl-5-methyl-2-chloro-6-bromopyridino[2,3-d]pyrimidine-7(8H)-one with trimethylsilylacetylene. google.com Any unreacted starting material could be a potential impurity.

By-Products from Unwanted Side Reactions

Unwanted side reactions are a significant source of impurities in the synthesis of Palbociclib. These can lead to the formation of various structural analogs of the drug molecule.

Regioisomers: The formation of regioisomers is a challenge in the synthesis of Palbociclib. For example, during the Heck reaction in one of the synthetic routes, a regioisomeric impurity was observed at a level of 1.2% when no additives were used. longdom.orglongdom.org The use of additives like lithium trifluoromethanesulfonate (B1224126) (LiOTf) was found to reduce the level of this impurity. longdom.orglongdom.org Another regioisomer, 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl] amino}pyrido [2,3-d]pyrimidin-7(8H)-one, has also been identified. researchgate.net

Des-bromo Impurities: The formation of des-bromo impurities can occur during reactions involving organometallic reagents. In the synthesis of Palbociclib, a des-bromo impurity was observed at around 1% during the Heck reaction. longdom.orglongdom.org This is believed to form via a metal-halogen exchange reaction when the product is exposed to reagents like isopropyl magnesium chloride. longdom.org

Vinyl Impurities: Vinyl impurities are another class of by-products observed during the Heck reaction in Palbociclib synthesis, with reported levels between 0.2% and 0.4%. longdom.orglongdom.org

Other By-products: A study identified five major impurities during the synthesis and forced degradation studies of Palbociclib. asianpubs.org Three of these were process-related impurities formed during the penultimate step involving a palladium catalyst: Palbociclib desacetyl impurity (PDA impurity), Palbociclib desacetyl hydroxy impurity (PDH impurity), and Palbociclib desacetyl hydroxyl methyl impurity (PDHM impurity). asianpubs.org

Residual Solvents as Process Impurities

Solvents are an integral part of the manufacturing process, used for dissolving reactants, controlling reaction temperature, and for purification. daicelpharmastandards.com However, residual amounts of these solvents can remain in the final API, where they are considered impurities. veeprho.com Solvents such as acetic acid, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO) have been noted as potential sources of impurities in the Palbociclib synthetic process. daicelpharmastandards.com Regulatory guidelines impose strict limits on the levels of residual solvents in pharmaceutical products.

Degradation Products of Palbociclib

Degradation products are impurities that form when the drug substance is exposed to various environmental factors such as light, heat, humidity, or through interaction with other components in the formulation. veeprho.com

Hydrolytic Degradation Pathways and Associated Impurities

Hydrolysis is a common degradation pathway for many drug molecules. Forced degradation studies on Palbociclib have been conducted under acidic, basic, and neutral conditions to understand its stability. jpionline.orggreenpharmacy.info While one report indicated no significant degradation under acidic or basic conditions, another study observed degradation under both conditions. greenpharmacy.infoeuropa.eu Specifically, about 5.67% degradation was seen in acidic conditions and 13.97% in alkaline hydrolysis. greenpharmacy.info The final step in some synthetic routes for Palbociclib involves hydrolysis of an intermediate under acidic conditions to yield the final product. google.com

Oxidative degradation is another pathway. Studies have shown that Palbociclib degrades when exposed to oxidizing agents like hydrogen peroxide. greenpharmacy.infoeuropa.eu Two N-oxide impurities, Palbociclib pyridine (B92270) N-oxide and Palbociclib piperazine (B1678402) N-oxide, were identified from forced oxidative degradation studies. asianpubs.org

Oxidative Degradation Pathways and Associated Impurities (e.g., N-Oxides)

Oxidative degradation is a significant pathway for the formation of palbociclib impurities. Forced degradation studies have shown that palbociclib is susceptible to oxidation, particularly when exposed to oxidizing agents like hydrogen peroxide. europa.eu This process can lead to the formation of N-oxide impurities. asianpubs.org

Two primary N-oxide impurities have been identified:

Palbociclib Pyridine N-Oxide: This impurity forms when the nitrogen atom on the pyridine ring of the palbociclib molecule is oxidized. asianpubs.orgvulcanchem.com The electronic environment of the pyridine nitrogen makes it a target for oxidizing agents. vulcanchem.com

Palbociclib Piperazine N-Oxide: In this case, oxidation occurs at one of the nitrogen atoms within the piperazine ring. asianpubs.orgvulcanchem.com

While both pyridine N-oxide and piperazine N-oxide have the same molecular formula and weight, their structural difference lies in the location of the N-oxide group. vulcanchem.com The main metabolic pathways for palbociclib also involve oxidation, leading to various metabolites. europa.eu

Table 1: Major Oxidative Degradation Impurities of Palbociclib

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |

| Palbociclib Pyridine N-Oxide | C₂₄H₂₉N₇O₃ | 463.5 | Oxidative degradation |

| Palbociclib Piperazine N-Oxide | C₂₄H₂₉N₇O₃ | 463.5 | Oxidative degradation |

Photolytic Degradation Pathways and Associated Impurities

Exposure to light can also induce degradation of palbociclib, leading to the formation of photolytic impurities. daicelpharmastandards.comjpionline.org Forced degradation studies, where palbociclib is exposed to simulated sunlight, are conducted to identify these potential degradants. europa.eujpionline.org While specific structures of major photolytic impurities are not extensively detailed in the provided search results, the susceptibility of palbociclib to photolysis underscores the importance of protecting the drug substance and product from light during manufacturing and storage. veeprho.com

Thermal Degradation Pathways and Associated Impurities

Thermal stress is another factor that can lead to the degradation of palbociclib. jpionline.org Studies involving the exposure of palbociclib to high temperatures, such as 105°C, are performed to understand its thermal stability and identify any resulting impurities. jpionline.org While significant degradation was not observed under certain heat conditions in some studies, the potential for thermal degradation necessitates controlled temperature storage for the drug. veeprho.comeuropa.eu

Impurities Arising from Drug Product Formulation Interactions (e.g., N-Formyl Palbociclib)

Impurities can also form due to interactions between the active pharmaceutical ingredient and the excipients used in the final drug product formulation. google.com A notable example is the formation of N-formyl palbociclib . google.com This impurity can arise from the interaction of palbociclib with certain excipients. google.com The identification and control of such formulation-dependent impurities are critical for ensuring the stability and quality of the final solid dosage form. google.com The N-formyl palbociclib impurity is used as a reference standard in the quality control of palbociclib preparations. google.com

Table 2: Formulation-Related Impurity of Palbociclib

| Impurity Name | Molecular Formula | Formation Pathway |

| N-Formyl Palbociclib | C₂₅H₂₉N₇O₃ | Interaction with formulation excipients |

Isomeric Impurities of Palbociclib (e.g., Stereoisomers, Structural Isomers like N-desmethyl Palbociclib)

Isomeric impurities are compounds that have the same molecular formula as palbociclib but differ in the arrangement of atoms. These can be categorized as stereoisomers or structural isomers. daicelpharmastandards.com

Stereoisomers: These impurities can be introduced during the synthesis of palbociclib. daicelpharmastandards.com

Structural Isomers: A key example of a structural isomer impurity is N-desmethyl Palbociclib . daicelpharmastandards.com This impurity lacks a methyl group compared to the parent palbociclib molecule. Another identified isomeric impurity is the Palbociclib 7A Regio-Isomer. simsonpharma.com

The control of isomeric impurities is crucial as they can have different pharmacological activities and safety profiles compared to the intended drug molecule. daicelpharmastandards.com

Table 3: Known Isomeric Impurities of Palbociclib

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Type of Isomer |

| N-Methyl Palbociclib | C25H31N7O2 | 461.56 | Structural Isomer |

| Palbociclib 7A Regio-Isomer | C29H37N7O4 | 547.66 | Structural Isomer |

Advanced Analytical Methodologies for Palbociclib Impurity Profiling and Structural Elucidation

Chromatographic Techniques for Separation and Quantification of Palbociclib (B1678290) Impurities

Chromatographic methods are fundamental in separating impurities from the active pharmaceutical ingredient (API) and quantifying their levels.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are the most widely used techniques for the analysis of Palbociclib and its impurities. rjptonline.orgresearchgate.net These methods offer high resolution, reproducibility, and sensitivity, making them indispensable for quality control. researchgate.net

RP-HPLC methods typically utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of impurities with varying polarities. researchgate.netresearchgate.net For instance, a mobile phase consisting of a buffer (e.g., trifluoroacetic acid or perchloric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. chemrxiv.orgresearchgate.net The detection is usually carried out using a UV detector at a wavelength where Palbociclib and its impurities exhibit significant absorbance, such as 220 nm or 230 nm. researchgate.netresearchgate.net

Several studies have reported the development and validation of stability-indicating RP-HPLC methods for Palbociclib. chemrxiv.orgresearchgate.net These methods are capable of separating the drug from its degradation products formed under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). jpionline.org The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness. chemrxiv.orgresearchgate.net

A study detailed a gradient RP-HPLC method for separating process-related impurities using an InertSustain Swift C18 column with a mobile phase of perchloric acid and acetonitrile, demonstrating its suitability for routine quality control. researchgate.netresearchgate.net Another developed RP-HPLC method successfully separated Palbociclib from known organic impurities, confirming its utility for stability studies. chemrxiv.org

Table 1: Examples of HPLC/RP-HPLC Methods for Palbociclib Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | InertSustain Swift C18 researchgate.netresearchgate.net | ODS-3 C18 chemrxiv.org | Zorbax SB-C18 |

| Mobile Phase | Perchloric acid and acetonitrile (gradient) researchgate.netresearchgate.net | Trifluoroacetic acid buffer, acetonitrile, and methanol (gradient) chemrxiv.org | Acetonitrile/water with 0.1% trifluoroacetic acid (gradient) |

| Flow Rate | 1 mL/min researchgate.netresearchgate.net | Not Specified | 1.0 mL/min |

| Detection | 230 nm researchgate.netresearchgate.net | Not Specified | Not Specified |

| Run Time | 50 minutes researchgate.netresearchgate.net | 55 minutes researchgate.net | 30 minutes |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. rjptonline.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. rjptonline.org

For this compound analysis, UHPLC methods provide a more efficient approach for quality control and research. researchgate.netresearchgate.net A developed and validated UHPLC method for quantifying Palbociclib and its process-related impurities demonstrated excellent precision and linearity. researchgate.netresearchgate.net The use of UHPLC can significantly reduce the consumption of solvents, making it a more environmentally friendly and cost-effective technique. researchgate.net The enhanced sensitivity of UHPLC is also beneficial for detecting and quantifying impurities at very low levels. researchgate.net

Table 2: Comparison of a UHPLC Method for this compound Analysis

| Parameter | UHPLC Method Details |

| Column | Waters Acquity BEH C18 (2.1 x 50mm, 1.7µm) rjptonline.org |

| Mobile Phase | Methanol and phosphate (B84403) buffer (50:50 v/v) rjptonline.org |

| Linearity Range | 1-100 µg/ml rjptonline.org |

| Key Advantage | Faster analysis, higher sensitivity, and reduced solvent consumption compared to HPLC. rjptonline.org |

Gas Chromatography for Residual Solvents Analysis

Gas Chromatography (GC) is the primary technique for the analysis of residual solvents in pharmaceutical substances. drreddys.comeuropa.eunih.gov Residual solvents are organic volatile chemicals used or produced during the synthesis of the drug substance or in the preparation of the drug product. thermofisher.com Their levels are strictly controlled due to their potential toxicity. nih.govthermofisher.com

The analysis of residual solvents in Palbociclib presents challenges due to its poor solubility in common solvents. patsnap.com A headspace GC method has been developed to overcome this issue. patsnap.com In this method, the sample is dissolved in a suitable solvent, such as N,N-dimethylformamide, to aid dissolution in water, and phosphoric acid is added to improve the stability of the solution. patsnap.com The sample is then heated in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC system. thermofisher.com

A typical GC system for residual solvent analysis consists of a capillary column, such as an Agilent DB-624, and a flame ionization detector (FID). patsnap.com A programmed temperature gradient is used to separate the different solvents. patsnap.com This method has been successfully used to determine the levels of several residual solvents in Palbociclib, including acetone, ethyl acetate, n-butanol, n-heptane, anisole (B1667542), tetrahydrofuran, and toluene. patsnap.com

Table 3: GC Conditions for Residual Solvent Analysis in Palbociclib

| Parameter | Condition |

| Technique | Headspace Gas Chromatography patsnap.com |

| Column | Agilent DB-624 (30m x 0.53mm x 3µm) patsnap.com |

| Carrier Gas | Nitrogen patsnap.com |

| Detector | Flame Ionization Detector (FID) patsnap.com |

| Temperature Program | Initial hold at 40°C, then ramped to 200°C patsnap.com |

| Injection Port Temperature | 200°C patsnap.com |

| Detector Temperature | 250°C patsnap.com |

Spectrometric and Spectroscopic Techniques for Impurity Characterization

While chromatographic techniques are excellent for separation and quantification, spectrometric and spectroscopic methods are essential for the structural elucidation of unknown impurities. synthinkchemicals.com

Mass Spectrometry (MS) Applications (LC-MS, LC-MS/MS, High-Resolution MS) in Impurity Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities. jpionline.orgsynthinkchemicals.com LC-MS combines the separation capabilities of LC with the mass analysis capabilities of MS. rjptonline.org

LC-MS/MS, or tandem mass spectrometry, provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. jpionline.org This fragmentation pattern is often unique to a specific molecule and can be used to confirm its identity. europa.eu For Palbociclib, LC-MS/MS has been used to characterize degradation products formed under stress conditions. jpionline.org For example, the mass spectrum of Palbociclib shows a parent ion at m/z 447, and its fragmentation pattern can be used to identify related impurities. jpionline.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. google.comquality-assistance.comfilab.fr This information is invaluable for proposing the chemical structure of an unknown compound. google.com HRMS has been used to identify an N-formyl this compound, where the precise molecular weight measurement helped to confirm the molecular formula. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. synthinkchemicals.com

1H NMR (Proton NMR) provides information about the number and types of protons in a molecule and their connectivity. europa.eugoogle.com

13C NMR provides information about the carbon skeleton of a molecule. europa.eugoogle.com

By analyzing the chemical shifts, coupling constants, and integration values in 1H and 13C NMR spectra, the complete structure of an impurity can often be determined. google.comasianpubs.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide even more detailed structural information by showing correlations between different nuclei. numberanalytics.comyoutube.comnumberanalytics.comhuji.ac.il

COSY identifies protons that are coupled to each other (typically on adjacent carbons). numberanalytics.comnumberanalytics.com

HSQC correlates protons directly to the carbons they are attached to. numberanalytics.comnumberanalytics.com

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially around quaternary carbons. numberanalytics.comhuji.ac.il

These advanced NMR techniques have been instrumental in confirming the structures of various process-related and degradation impurities of Palbociclib. researchgate.netasianpubs.org For instance, the structures of two new process-related impurities were confirmed using a combination of MS, IR, and NMR spectroscopy. researchgate.net Similarly, five major impurities, including N-oxides and desacetyl derivatives, were identified and characterized using 1H NMR, 13C NMR, and mass spectrometry. asianpubs.org

Table 4: Spectroscopic Data for N-formyl this compound

| Technique | Observation |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ at m/z 476.2408, corresponding to the molecular formula C25H29N7O3. google.com |

| 1H NMR | Specific proton signals confirming the presence of the formyl group and the Palbociclib backbone. google.com |

| 13C NMR | Specific carbon signals confirming the structure, including the carbonyl carbon of the formyl group. google.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the functional group analysis of Palbociclib and its impurities. drreddys.comdrreddys.com This method is instrumental in identifying the characteristic chemical bonds within a molecule by measuring the absorption of infrared radiation at various wavelengths. cleancontrolling.com For Palbociclib and its related substances, IR spectroscopy provides crucial information about their molecular structure. nih.gov The chemical structure of Palbociclib was confirmed using a combination of methods including IR spectroscopy. fda.gov

The IR spectrum of a compound serves as a unique fingerprint, with specific peaks corresponding to the vibrational frequencies of different functional groups. By comparing the IR spectrum of an impurity with that of the Palbociclib reference standard, analysts can identify alterations in the functional groups, such as changes to hydroxyl, amino, or carbonyl groups, which may indicate degradation or the presence of a process-related impurity. cleancontrolling.comgoogle.com This technique is often used in conjunction with other spectroscopic methods to confirm the identity and structure of isolated impurities. nih.gov For instance, the analysis of organic particles or contaminants can be effectively carried out using IR spectroscopy to determine their material composition. cleancontrolling.com

The table below illustrates key functional groups present in the Palbociclib molecule and their expected absorption ranges in an IR spectrum.

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |

| N-H (Amine/Amide) | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Amide) | Stretch | 1630-1680 |

| C=N (Imine/Ring) | Stretch | 1640-1690 |

| C=C (Aromatic Ring) | Stretch | 1450-1600 |

| C-O (Ether) | Stretch | 1000-1300 |

Integrated Analytical Strategies for Comprehensive Impurity Identification

A comprehensive approach to impurity identification relies on integrating various analytical techniques to provide unambiguous structural information.

De novo Structural Elucidation of Novel Palbociclib Impurities

The identification and characterization of novel, previously unknown impurities are critical for ensuring drug quality and safety. De novo structural elucidation involves a systematic process to determine the exact molecular structure of an unknown compound without a pre-existing reference. This process is essential when new impurities are discovered during synthesis, scale-up, or stability studies. scale-up.com

A key strategy involves the use of high-performance liquid chromatography (HPLC) for the initial separation and isolation of these novel impurities from the active pharmaceutical ingredient (API). nih.gov Once isolated, a combination of sophisticated analytical techniques is employed. Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS), provides vital information on the molecular weight and fragmentation patterns of the impurity. drreddys.comjpionline.org Further detailed structural information is obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and IR spectroscopy. nih.govfda.gov

In one study, this integrated approach was successfully used to characterize eight process-related impurities of Palbociclib. nih.gov Among these, two were identified as entirely new compounds. nih.gov The structures of these novel impurities were pieced together using the spectral data from MS, NMR, and IR, and designated as:

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov

This process of de novo sequencing and structural determination is fundamental in fields beyond pharmaceuticals, such as in proteomics for identifying novel proteins. unizg.hr

Confirmation of Structures for Known Related Substances

For known Palbociclib-related substances, which may be specified impurities or known degradation products, the analytical goal is the unambiguous confirmation of their structure. This is typically achieved by comparing the analytical data of the substance with that of a qualified reference standard.

The primary techniques for structural confirmation include:

Mass Spectrometry (MS) : Used to confirm the molecular weight and elemental composition (with high-resolution MS) of the known impurity. drreddys.comdrreddys.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the definitive structural backbone and connectivity of atoms within the molecule, serving as a powerful tool for confirmation. fda.gov

Chromatographic Techniques : The retention time of the impurity in an HPLC or UPLC system is matched against that of the reference standard under identical conditions, providing strong evidence of its identity.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) review data from a combination of these methods (elemental analysis, MS, NMR, IR) to confirm the chemical structure of the drug substance itself, a principle that extends to its characterized impurities. fda.gov

Development and Validation of Stability-Indicating Analytical Methods for Palbociclib and its Impurities

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. jpionline.orgrjptonline.org The development and validation of such methods are mandated by regulatory guidelines, such as those from the International Council on Harmonisation (ICH), to ensure the stability and quality of the drug product over its shelf life. jpionline.org

The development of a SIAM for Palbociclib involves subjecting the drug to forced degradation under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. jpionline.orgchemrxiv.org This process intentionally generates degradation products. The goal is to develop an analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), that can effectively separate the intact Palbociclib from all the generated degradation products and other potential impurities. rjptonline.orgchemrxiv.org

Several studies have reported the development of stability-indicating RP-HPLC methods for Palbociclib. chemrxiv.orgjisciences.com For example, one method utilized an ODS-3 C18 column with a mobile phase of trifluoroacetic acid buffer, acetonitrile, and methanol under a gradient elution program. chemrxiv.org Another developed method used a Symmetry C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid. jpionline.org

Once the method is developed, it must undergo rigorous validation according to ICH guidelines. jpionline.org This validation process assesses various parameters to prove the method is reliable, reproducible, and fit for its intended purpose.

The table below summarizes the typical validation parameters for a stability-indicating HPLC method for Palbociclib.

| Validation Parameter | Description | Typical Acceptance Criteria (Example) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index should be greater than 990, indicating no co-eluting peaks. chemrxiv.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999. jpionline.org |

| Accuracy | The closeness of the test results to the true value. | Recovery typically between 98.0% and 102.0%. jpionline.org |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0%. jpionline.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Example value: 0.01 µg/mL. jpionline.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Example value: 0.1 µg/mL. jpionline.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD remains within acceptable limits after varying parameters like flow rate and mobile phase composition. jpionline.orgchemrxiv.org |

Synthetic Chemistry Approaches for Palbociclib Impurity Standards

Rationale for Synthesis of Impurity Reference Standards

The synthesis of Palbociclib (B1678290) impurity reference standards is a critical aspect of pharmaceutical development and manufacturing. These standards are essential for several reasons:

Identification and Quantification: Reference standards allow for the accurate identification and quantification of impurities in batches of the Palbociclib drug substance. asianpubs.org This is vital for ensuring that the levels of impurities are within the safe limits established by regulatory agencies. longdom.org

Method Validation: Analytical methods used to test for impurities must be validated to ensure they are accurate, precise, and reliable. researchgate.net Synthesized impurity standards are used to challenge these methods and confirm their performance characteristics. researchgate.net

Process Optimization: Understanding the impurity profile can provide insights into the manufacturing process. By identifying the specific impurities that are forming, chemists can modify reaction conditions to minimize their generation, leading to a purer and more consistent product. longdom.orgpatsnap.com

Forced Degradation Studies: To understand the stability of Palbociclib, it is subjected to stress conditions such as acid, base, oxidation, heat, and light. europa.eujpionline.org Synthesized impurity standards help in identifying the degradation products that form under these conditions. europa.eu

Synthetic Pathways for Specific Palbociclib Process Impurities

The synthesis of Palbociclib is a multi-step process, and impurities can be introduced at various stages. researchgate.net Several process-related impurities have been identified, and their synthesis has been described in the scientific literature.

One common route to Palbociclib involves a Heck coupling reaction. longdom.org During this step, several impurities can form, including des-bromo, vinyl, and regioselective impurities. longdom.orglongdom.org For instance, a des-bromo impurity can form through a metal-halogen exchange reaction. longdom.org The levels of these impurities can be influenced by the choice of catalyst, base, and solvent. longdom.org

Another key step is the SNAr coupling between an aminopyridine and a chloropyrimidine. acs.org The regioselectivity of this reaction is crucial, and the use of Grignard bases has been shown to improve the outcome. acs.org

Some specific process impurities that have been synthesized include:

Palbociclib Impurity A: The synthesis of this impurity has been reported. simsonpharma.comsynzeal.com

This compound B: This impurity and its hydrochloride salt have been synthesized.

This compound C: This impurity, also known as the N-Cyclohexyl Analog, has been synthesized and characterized. cleanchemlab.comsimsonpharma.comsynzeal.com

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one: These two new process-related impurities have been identified and their structures confirmed through spectral analysis. researchgate.net

A patent describes a method for preparing a critical this compound using proton acids like hydrochloric acid, methanesulfonic acid, or p-toluenesulfonic acid. google.com Another patent details a synthesis method for a specific this compound involving a multi-step process that includes a Stille coupling reaction. google.com

| Impurity Name | CAS Number | Molecular Formula | Synthesis Notes |

|---|---|---|---|

| This compound A | 1082876-26-3 | Not specified | Synthesis has been documented. simsonpharma.comsynzeal.com |

| This compound B | 1651214-74-2 | Not specified | Both the impurity and its hydrochloride salt have been synthesized. |

| This compound C (N-Cyclohexyl Analog) | 2624141-94-0 | C25H31N7O2 | Synthesized and characterized. cleanchemlab.comsimsonpharma.comsynzeal.com |

| 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one | Not specified | Not specified | A new process-related impurity identified and characterized. researchgate.net |

| 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one | Not specified | Not specified | A new process-related impurity identified and characterized. researchgate.net |

Directed Synthesis of Palbociclib Degradation Products

Forced degradation studies are conducted to understand how a drug substance breaks down under various stress conditions. europa.eu The resulting degradation products must be identified and, if necessary, synthesized to serve as reference standards.

Studies have shown that Palbociclib degrades under oxidative conditions, leading to the formation of N-oxide impurities. asianpubs.org Specifically, Palbociclib pyridine (B92270) N-oxide and Palbociclib piperazine (B1678402) N-oxide have been identified as major degradation products. asianpubs.org The synthesis of these N-oxides has been accomplished, allowing for their use as reference standards. asianpubs.org

Another study on the forced degradation of Palbociclib identified several degradation products under various conditions, including acidic, basic, and oxidative stress. jpionline.org The structures of these degradation products were elucidated using techniques like LC-MS/MS. jpionline.org

Isotopic Labeling in this compound Synthesis for Advanced Research

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools in pharmaceutical research. daicelpharmastandards.com The synthesis of isotopically labeled Palbociclib and its impurities serves several advanced research purposes.

Bioanalytical Research: Deuterium-labeled standards, such as Palbociclib-d8, are used as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). daicelpharmastandards.commedchemexpress.com This allows for the precise quantification of Palbociclib in biological matrices such as plasma, which is essential for pharmacokinetic studies. vulcanchem.com

Metabolic Studies: Isotopic labeling helps in tracing the metabolic fate of a drug. By using labeled compounds, researchers can identify metabolites formed through processes like oxidation and sulfonation. vulcanchem.com

Mechanism of Action Studies: Understanding how a drug interacts with its target can be aided by labeled compounds.

The synthesis of deuterated Palbociclib derivatives often involves incorporating deuterated precursors during the synthetic route or through hydrogen-deuterium exchange reactions. vulcanchem.comgoogle.com For example, Palbociclib-d4 has been synthesized with deuterium atoms on the piperazine ring. vulcanchem.com

| Labeled Compound | Isotope | Application |

|---|---|---|

| Palbociclib-d8 | Deuterium | Internal standard for bioanalytical research and BA/BE studies. daicelpharmastandards.commedchemexpress.com |

| Palbociclib-d4 | Deuterium | Internal standard in LC-MS/MS assays for pharmacokinetic studies. vulcanchem.com |

| ¹³C-labeled Palbociclib | Carbon-13 | Used in NMR studies for structural elucidation. daicelpharmastandards.com |

Challenges and Innovations in Impurity Synthesis Methodologies

The synthesis of Palbociclib impurities presents several challenges, but also drives innovation in synthetic chemistry.

A significant challenge is controlling the formation of impurities during the manufacturing process. longdom.org For example, the Heck reaction can lead to multiple impurities, and controlling their levels to meet regulatory specifications can be difficult. longdom.orglongdom.org This has led to extensive research into optimizing reaction conditions, including the evaluation of different catalysts, ligands, and solvent systems. longdom.org

Another challenge is the synthesis of impurities that are present in very small quantities. This often requires the development of highly efficient and selective synthetic routes. google.com

Innovations in this area include:

Improved Catalytic Systems: The development of more selective and active catalysts for key reactions like the Heck and SNAr couplings has been crucial in controlling impurity formation. longdom.org

Novel Synthetic Routes: Researchers are continuously exploring new synthetic strategies to access Palbociclib and its impurities more efficiently and with higher purity. researchgate.netgoogle.com This includes the development of one-pot procedures and the use of novel intermediates. longdom.org

Advanced Purification Techniques: Techniques like Simulated Moving Bed (SMB) chromatography have been employed to remove challenging impurities that are difficult to separate by traditional crystallization methods. longdom.org

The ongoing research into the synthesis of Palbociclib impurities not only ensures the quality and safety of the drug but also contributes to the broader field of synthetic organic chemistry by pushing the boundaries of reaction control and efficiency.

Control and Management Strategies for Palbociclib Impurities in Pharmaceutical Manufacturing

Process Development and Optimization for Impurity Minimization

The foundation of impurity control lies in the meticulous design and optimization of the palbociclib (B1678290) synthesis route. A well-developed manufacturing process aims to minimize the formation of impurities from the outset.

Key strategies in process development include:

Strategic Route Selection: The commercial manufacturing process for palbociclib has been refined to a three-step route. acs.orgacs.org This streamlined synthesis minimizes the number of potential impurity-forming side reactions.

Catalyst and Reagent Selection: The choice of catalysts and reagents is critical. For instance, in the Heck coupling step, a highly regioselective catalyst was identified to ensure the desired chemical transformation and reduce the formation of process-related impurities. acs.org

Reaction Condition Optimization: Parameters such as temperature, pressure, reaction time, and solvent selection are carefully optimized to maximize the yield of palbociclib while suppressing impurity formation. acs.orgacs.org For example, the selection of n-butanol and anisole (B1667542) as cosolvents in the final deprotection and crystallization step allows for robust process control. acs.org

Understanding Impurity Formation Mechanisms: A thorough investigation into how impurities are formed is crucial. Palbociclib impurities can be classified as isomers, degradants, and products arising from residual solvents. daicelpharmastandards.com For instance, N-desmethyl palbociclib is an isomeric impurity, while others can result from hydrolysis, oxidation, or photolysis. daicelpharmastandards.com A specific degradation impurity, N-formyl palbociclib, has been identified, particularly in solid formulations containing reducing carbohydrate excipients. google.com

In-Process Monitoring and Control of Impurity Levels

Continuous monitoring throughout the manufacturing process is vital to ensure that impurity levels remain within acceptable limits. This proactive approach allows for timely intervention and process adjustments.

Advanced analytical techniques are employed for in-process monitoring:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for separating and quantifying process-related impurities in palbociclib. researchgate.netjournaljpri.comveeprho.com Gradient RP-HPLC methods have been developed to achieve effective separation of multiple impurities. researchgate.netjournaljpri.com

Ultra-High-Performance Liquid Chromatography (UHPLC): For enhanced speed and resolution, UHPLC methods have been developed and optimized using principles like Design of Experiments to quantify palbociclib and its related impurities. researchgate.net These methods demonstrate high precision and linearity, making them valuable for quality control. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and characterization of impurities, including degradation products. veeprho.comjpionline.org It provides crucial information about the molecular weight and structure of unknown impurities.

These in-process controls ensure that any deviation from the expected impurity profile is detected early, allowing for corrective actions to be taken before the final API is produced.

Impurity Purge and Removal Strategies in Downstream Processing

Following the synthesis, downstream processing steps are designed to effectively remove or "purge" any remaining impurities to meet the stringent purity requirements for the final API.

Key downstream purification strategies include:

Crystallization: This is a fundamental and highly effective method for purifying the API and removing impurities. The final step of the commercial palbociclib process involves a controlled crystallization to ensure high purity and control particle size. acs.org The solubility differences between palbociclib and its impurities in the chosen solvent system are exploited to achieve separation. triphasepharmasolutions.com

Extraction: Extractive workups are used to separate the desired product from impurities based on their differential solubility in immiscible liquid phases. acs.orgacs.org In the palbociclib process, an extractive chelation step is employed for the effective removal of palladium residues from the Heck coupling reaction. acs.org

Filtration: This technique is used to remove insoluble materials, including certain catalysts and particulate impurities. acs.org

Chromatography: In some cases, preparative chromatography may be used for the removal of specific impurities that are difficult to separate by other means. triphasepharmasolutions.com

The effectiveness of these purge strategies is evaluated using a "purge factor," which quantifies the removal of a specific impurity during a process step. triphasepharmasolutions.com This risk-based assessment considers the physicochemical properties of the impurity, such as reactivity, solubility, and volatility. triphasepharmasolutions.comlhasalimited.org

Establishment of Acceptable Limits and Qualification of Palbociclib Impurities in Accordance with Regulatory Guidelines

Regulatory authorities like the European Medicines Agency (EMA) and Health Canada mandate strict control over impurities in pharmaceutical products. tga.gov.aucanada.caeuropa.eu The establishment of acceptable limits for each impurity is a critical aspect of ensuring patient safety.

The process for setting these limits involves:

Identification and Characterization: All potential and actual impurities must be identified and structurally characterized. daicelpharmastandards.comeuropa.eu This includes process-related impurities and degradation products. daicelpharmastandards.comjpionline.org

Safety Assessment: The potential toxicity of each impurity is evaluated. For impurities with potential genotoxicity, a thorough risk assessment is performed. europa.eu Regulatory guidelines, such as ICH M7, provide a framework for this assessment, although for drugs intended to treat patients with advanced cancer like palbociclib, specific considerations may apply. europa.eu

Setting Specification Limits: Based on the safety assessment and the capabilities of the manufacturing process, limits for specified impurities are proposed and justified in line with guidelines such as ICH Q3A. europa.eu For example, the EMA's public assessment report for palbociclib discusses the proposed specification limits for two specific impurities. europa.eu

Nitrosamine (B1359907) Impurities: Recently, there has been increased regulatory focus on nitrosamine impurities. Health Canada has established an acceptable intake (AI) limit for N-nitroso-palbociclib at 400 ng/day. canada.causp.org

These regulatory limits are documented in the drug's official regulatory filings and are not always publicly available. alentris.org

Role of Reference Standards in Quality Control and Research

Reference standards are highly purified compounds that are essential for the accurate identification and quantification of impurities in palbociclib. veeprho.comaquigenbio.com They serve as the benchmark against which production batches are tested.

The key roles of reference standards include:

Analytical Method Development and Validation: Reference standards are crucial for developing and validating the analytical methods (e.g., HPLC, UHPLC) used to test for impurities. researchgate.netveeprho.comaquigenbio.com They are used to confirm the specificity, linearity, accuracy, and precision of these methods. researchgate.netjournaljpri.com

Quality Control (QC) Testing: In routine QC testing, reference standards are used to identify and quantify the levels of specific impurities in batches of the API and the final drug product, ensuring they meet the established specifications. researchgate.netveeprho.comaquigenbio.com

Research and Development: Impurity reference standards are used in research to understand the pharmacological and toxicological profiles of impurities. They are also used in the development of new synthetic routes and purification methods. veeprho.comgoogle.com

Regulatory Submissions: A comprehensive set of well-characterized reference standards is a key component of regulatory submissions for new drug applications (NDA) and abbreviated new drug applications (ANDA). veeprho.comaquigenbio.com

A variety of palbociclib impurity reference standards are available from specialized suppliers, often accompanied by a Certificate of Analysis (CoA) detailing their characterization data. daicelpharmastandards.comalentris.org

Advanced Academic Research on Palbociclib Impurity Interactions and Stability

Computational Studies on Impurity-Receptor Binding Interactions

Computational methods, particularly molecular docking, are powerful tools for investigating the binding interactions between small molecules and their biological targets. jpionline.org In the context of Palbociclib (B1678290), these studies are crucial for predicting how impurities might interact with CDK4/6, the intended receptor of the parent drug. jpionline.org

A study utilized in silico molecular docking to evaluate the binding affinity of Palbociclib and its degradation products (DPs) towards the human CDK6 protein (PDB code: 5L2I). jpionline.org The research found that one of the major fragment ions, designated as PS2, exhibited a higher docking score (-12.289) than Palbociclib itself, suggesting a potentially stronger binding affinity for the receptor. jpionline.org This finding is significant as it indicates that certain impurities may compete with the API for binding to the target enzyme, potentially altering the drug's efficacy. The study also employed tools like the SwissADME web tool and StarDrop Derek Nexus to predict the toxicological profiles of these impurities. jpionline.org

These computational approaches allow for a preliminary assessment of the potential biological activity and toxicity of impurities, guiding further experimental investigation and prioritizing which impurities require stricter control. jpionline.orgdoi.org

Kinetic and Mechanistic Studies of Impurity Formation under Controlled Conditions

Understanding the formation pathways of impurities is essential for developing strategies to minimize their presence in the final drug product. mt.com Forced degradation studies, where the drug substance is subjected to various stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and elucidating their formation mechanisms. jpionline.orgeuropa.eu

Several studies have investigated the degradation of Palbociclib under forced conditions. jpionline.orgeuropa.euasianpubs.org It was observed that Palbociclib is susceptible to degradation under oxidative conditions, particularly with hydrogen peroxide and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). europa.eu In one study, two N-oxide impurities, palbociclib pyridine (B92270) N-oxide and palbociclib piperazine (B1678402) N-oxide, were identified as products of forced oxidative degradation. asianpubs.org Another study reported the formation of three degradation products (DPI, DPII, and DPIII) under various stress conditions, which were then characterized using LC-MS/MS. jpionline.org

Kinetic studies can provide further insights into the rate of impurity formation. For instance, understanding the kinetics of degradation helps in establishing appropriate storage conditions and shelf-life for the drug product. mt.com Research has also identified impurities arising from the synthetic process itself. For example, three impurities—palbociclib desacetyl impurity (PDA impurity), palbociclib desacetyl hydroxy impurity (PDH impurity), and palbociclib desacetyl hydroxyl methyl impurity (PDHM impurity)—were found to form during the penultimate step of Palbociclib synthesis, linked to the use of a palladium catalyst. asianpubs.org

A Chinese patent describes an impurity with the chemical name 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-formaldehyde. google.com The patent outlines a preparation method for this impurity, which involves heating Palbociclib in a formate (B1220265) solvent, suggesting a potential degradation pathway involving residual solvents. google.com

The table below summarizes some of the identified Palbociclib impurities and the conditions under which they are formed.

| Impurity Name/Identifier | Formation Condition | Reference |

| Palbociclib pyridine N-oxide | Forced oxidative degradation | asianpubs.org |

| Palbociclib piperazine N-oxide | Forced oxidative degradation | asianpubs.org |

| Palbociclib desacetyl impurity (PDA impurity) | Synthesis (Palladium catalyst) | asianpubs.org |

| Palbociclib desacetyl hydroxy impurity (PDH impurity) | Synthesis (Palladium catalyst) | asianpubs.org |

| Palbociclib desacetyl hydroxyl methyl impurity (PDHM impurity) | Synthesis (Palladium catalyst) | asianpubs.org |

| DPI (m/z 503) | Forced degradation | jpionline.org |

| DPII (m/z 540) | Forced degradation | jpionline.org |

| DPIII (m/z 46) | Forced degradation | jpionline.org |

| 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-formaldehyde | Heating in formate solvent | google.com |

Analytical Method Development for High-Throughput Impurity Screening

The ability to detect and quantify impurities accurately and efficiently is paramount for quality control in pharmaceutical manufacturing. researchgate.net A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), being the most prominent. rjptonline.orgjisciences.com

Numerous studies have focused on developing and validating stability-indicating analytical methods for Palbociclib and its impurities. researchgate.netresearchgate.netgreenpharmacy.inforesearchgate.net These methods are designed to separate the API from its impurities and degradation products, allowing for their individual quantification. For example, a reverse-phase HPLC (RP-HPLC) method was developed to separate Palbociclib from six known organic impurities, demonstrating its suitability for stability studies and routine analysis. researchgate.net Another study developed a UHPLC method for quantifying Palbociclib and four process-related impurities, optimizing the method using Quality by Design principles for enhanced robustness. researchgate.net

The development of high-throughput screening methods is crucial for efficiently analyzing a large number of samples. Method optimization often focuses on achieving short retention times and good peak resolution. jpionline.org For instance, one method achieved a retention time of approximately 3.965 minutes for Palbociclib using a C18 column and an isocratic mobile phase. jpionline.org The use of advanced detectors like quadrupole time-of-flight (Q-TOF) mass spectrometers allows for the characterization of unknown impurities based on their mass-to-charge ratio. jpionline.org

The table below provides an overview of some of the developed analytical methods for Palbociclib impurity analysis.

| Analytical Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

| RP-HPLC | Symmetry C18 | Acetonitrile (B52724): Formic acid (0.1%) (50:50) | PDA Detector, LC-ESI-QTOF-MS | Developed for identification and characterization of degradation products. | jpionline.org |

| RP-HPLC | Inertsil ODS-3V | Ammonium acetate: Acetonitrile (32:68, v/v) | PDA Detector (263 nm) | Simple, precise, and accurate method for routine analysis. | greenpharmacy.info |

| UHPLC | Inert sustain swift (C18) | Perchloric acid and acetonitrile (gradient) | UV (230 nm) | Quantifies Palbociclib and four process-related impurities. | researchgate.net |

| RP-HPLC | Not specified | 0.1% TFA in water (A), Acetonitrile:Methanol (B129727):TFA (85:15:0.1) (B) | Not specified | Separates Palbociclib from six known organic impurities. | researchgate.net |

Future Directions in this compound Research

While significant progress has been made in understanding and controlling Palbociclib impurities, several avenues for future research remain.

A primary area of focus will be the continued development of more sensitive and efficient analytical methods. The application of novel chromatographic techniques and advancements in mass spectrometry will enable the detection and characterization of trace-level impurities that may have been previously overlooked.

Further computational studies are warranted to build a more comprehensive understanding of the structure-activity relationships of a wider range of Palbociclib impurities. This includes not only their potential interaction with CDK4/6 but also off-target interactions that could lead to unforeseen biological effects. Integrating these in silico predictions with experimental data will provide a more robust risk assessment for each impurity.

Long-term stability studies under various storage conditions are crucial to ensure the quality of the drug product throughout its shelf life. Investigating the potential for interaction between Palbociclib and its impurities with packaging materials is another important area for future research.

Finally, the synthesis and characterization of certified reference standards for all identified impurities are essential for the accurate validation of analytical methods and for ensuring consistency in quality control across different manufacturing sites. asianpubs.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Palbociclib impurities, and how do they ensure regulatory compliance?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection is standard for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide structural confirmation. For regulatory compliance, a Certificate of Analysis (CoA) must include ¹H/¹³C NMR, IR, and HPLC data, validated per ICH guidelines. Stability-indicating methods should quantify impurities at ≥0.10% thresholds .

Q. What are the primary synthetic sources of Palbociclib impurities, and how can they be mitigated during manufacturing?

- Methodological Answer : Impurities arise from starting materials (e.g., pyrido-pyrimidine intermediates), solvents (e.g., DMSO), and degradation (e.g., oxidation of piperazine rings). Process optimization includes controlled reaction conditions (temperature, pH) and purification steps like recrystallization. For example, N-desmethyl Palbociclib, an isomeric impurity, is minimized via chiral chromatography .

Q. How should forced degradation studies be designed to identify degradation-related impurities in Palbociclib?

- Methodological Answer : Expose Palbociclib to stress conditions: acidic/basic hydrolysis (0.1–1M HCl/NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B). Use LC-MS to track degradation products like Palbociclib Glycosamine (hydrolysis byproduct) or nitroso derivatives (oxidative impurity). Compare degradation profiles to accelerated stability data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between accelerated stability studies and long-term real-time data?

- Methodological Answer : Discrepancies often arise from non-Arrhenius degradation pathways (e.g., photolytic reactions). Apply kinetic modeling (e.g., Weibull distribution) to extrapolate real-time stability. Cross-validate with mass balance studies and impurity fate mapping. For example, 6-Desacetyl Palbociclib may form more rapidly under humidity stress than predicted .

Q. What in silico strategies predict the genotoxic potential of novel Palbociclib impurities, and how are these validated experimentally?

- Methodological Answer : Use computational tools like Derek Nexus or Leadscope for structural alerts (e.g., nitroso groups). Validate via Ames tests (bacterial reverse mutation assay) and micronucleus assays. For instance, Palbociclib Nitroso Impurity requires quantification below 1 ppm due to genotoxicity risks .

Q. How do isomeric impurities like N-desmethyl Palbociclib affect pharmacokinetics, and what analytical approaches differentiate them?

- Methodological Answer : Isomers can alter CDK4/6 binding affinity, impacting efficacy. Chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) resolves isomers. Pharmacokinetic studies in rat models paired with LC-MS/MS quantify bioavailability changes. For example, N-desmethyl impurities reduce plasma half-life by 20% in preclinical models .

Q. What molecular mechanisms link Palbociclib impurities to drug resistance in breast cancer models?

- Methodological Answer : Impurities like Palbociclib Chloro Bromo derivatives may competitively inhibit parent drug binding to CDK4/6. Use RNA sequencing to identify upregulated pathways (e.g., EMT via c-Jun/COX-2). Validate via siRNA knockdown in MDA-MB-231 cells, showing restored Palbociclib sensitivity .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in impurity levels during method validation?

- Methodological Answer : Perform robustness testing by varying HPLC parameters (column lot, flow rate). Use statistical process control (SPC) charts to monitor impurity thresholds (e.g., ±3σ limits). Multivariate analysis (PCA) identifies critical process parameters (CPPs) impacting variability, such as solvent purity .

Q. What protocols ensure reproducibility in impurity synthesis for reference standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.